molecular formula C21H22FN3O3S B3011073 N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide CAS No. 1286712-21-7

N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide

Cat. No. B3011073
M. Wt: 415.48
InChI Key: CPCKFHCRGUMLRE-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiazole, piperidine, and fluorobenzene rings are common in the literature, suggesting that this compound may also possess interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic building blocks. For instance, the synthesis of thiazole-based fluorophores involves the use of thioamides and various moieties to achieve the desired fluorescent properties . Similarly, the synthesis of N-aryl piperazine derivatives includes cyclization, treatment with isoamylnitrite and diiodomethane, and further reactions with arylisocyanates or arylisothiocyanates . These methods indicate that the synthesis of N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide would likely involve a complex sequence of reactions, possibly including cyclization, halogenation, and amide formation.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks often includes aromatic systems, heterocycles, and amide linkages, which are crucial for their biological activity. The presence of a thiazole ring is a common feature in these molecules, which is known for its role in binding to biological targets . The fluorobenzene moiety, as seen in the synthesis of benzisoxazole amides , suggests that the compound may also exhibit certain electronic characteristics conducive to biological interactions.

Chemical Reactions Analysis

Compounds with thiazole and piperidine structures are often involved in various chemical reactions. For example, the thiazole ring can participate in nucleophilic substitution reactions, and the piperidine ring can be involved in reactions with acid chlorides to form amides . The presence of a fluorine atom on the aromatic ring can influence the reactivity of the compound, making it a potential candidate for further functionalization or as a key intermediate in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can lead to solvatochromism and fluorescence, as observed in the synthesized fluorescent dyes . The electronic properties of the fluorine atom and the thiazole ring can contribute to the compound's overall polarity, solubility, and stability. These properties are essential for the compound's potential application as a biological agent, as they determine its behavior in different environments and its interaction with biological targets .

Scientific Research Applications

Thiazole-Piperidine Hybrid Analogues

  • Application : Investigated as Mycobacterium tuberculosis GyrB inhibitors.
  • Findings : Certain analogues, like ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed promising activity against Mycobacterium tuberculosis with minimal cytotoxicity.
  • Source : Jeankumar et al., 2013, European journal of medicinal chemistry.

Synthesis for PET Radiotracers

Orexin-1 Receptor Mechanisms

  • Application : Examining the role of Orexin-1 receptor mechanisms in compulsive food consumption.
  • Findings : Selective antagonism at Orexin-1 receptor could be a novel pharmacological treatment for binge eating and other eating disorders.
  • Source : Piccoli et al., 2012, Neuropsychopharmacology.

Antimicrobial Study of Substituted 2-Aminobenzothiazoles

  • Application : Investigating antimicrobial activity of substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives.
  • Findings : Identified compounds with good activity against Methicillin-resistant Staphylococcus aureus (MRSA).
  • Source : Anuse et al., 2019, Current computer-aided drug design.

properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-2-27-18-6-4-3-5-16(18)23-20(26)25-11-9-15(10-12-25)28-21-24-17-8-7-14(22)13-19(17)29-21/h3-8,13,15H,2,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKFHCRGUMLRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide

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